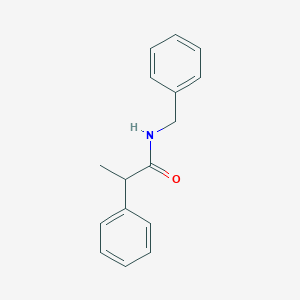![molecular formula C24H19N7S B257113 1-{[6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole](/img/structure/B257113.png)
1-{[6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 1-{[6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. For example, this compound has been shown to inhibit the activity of protein kinases such as CDK2 and CDK9, which are involved in cell cycle regulation and gene transcription, respectively. It has also been shown to inhibit the activity of G protein-coupled receptors such as CXCR4, which are involved in various physiological processes such as immune response and inflammation.
Biochemical and Physiological Effects:
1-{[6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole has been shown to exhibit various biochemical and physiological effects, depending on the specific enzyme or receptor it targets. For example, the inhibition of CDK2 and CDK9 by this compound can lead to cell cycle arrest and apoptosis in cancer cells. The inhibition of CXCR4 by this compound can lead to the suppression of immune response and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-{[6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole has several advantages and limitations for lab experiments. One advantage is that it exhibits potent inhibitory activity against specific enzymes and receptors, making it a useful tool for studying their functions and potential therapeutic targets. Another advantage is that it can be used as a fluorescent probe for imaging cellular structures and processes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments involving this compound. Another limitation is that it may exhibit off-target effects, which can lead to unintended consequences.
Zukünftige Richtungen
There are several future directions for the study of 1-{[6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole. One direction is to further elucidate its mechanism of action and identify its specific targets in cells. Another direction is to explore its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Additionally, further studies could be conducted to optimize the synthesis method and improve the potency and selectivity of this compound. Finally, this compound could be used as a starting point for the development of new chemical probes and drugs with improved properties and efficacy.
Synthesemethoden
The synthesis of 1-{[6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole is a multi-step process that involves the use of various reagents and solvents. The detailed synthesis method is beyond the scope of this paper, but it involves the condensation of 2-(2-pyridinyl)benzimidazole with 6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methanamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine).
Wissenschaftliche Forschungsanwendungen
1-{[6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and molecular biology. This compound has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including protein kinases, G protein-coupled receptors, and ion channels. It has also been studied for its potential use as a fluorescent probe for imaging cellular structures and processes.
Eigenschaften
Produktname |
1-{[6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole |
|---|---|
Molekularformel |
C24H19N7S |
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
6-(3,4-dimethylphenyl)-3-[(2-pyridin-2-ylbenzimidazol-1-yl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C24H19N7S/c1-15-10-11-17(13-16(15)2)23-29-31-21(27-28-24(31)32-23)14-30-20-9-4-3-7-18(20)26-22(30)19-8-5-6-12-25-19/h3-13H,14H2,1-2H3 |
InChI-Schlüssel |
ZVOJIWUPUZTMPE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=C4C6=CC=CC=N6)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=C4C6=CC=CC=N6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B257031.png)


![6-(5-Methyl-3-isoxazolyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257086.png)
![3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257087.png)
![6-(4-bromophenyl)-3-(methoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B257096.png)
![7-(3,4-dimethylphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B257102.png)
![3-[(4-Fluorophenoxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257103.png)
![6-[(3,4-Dimethylphenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257104.png)
![3-[(4-Fluorophenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257105.png)
![3-[(4-Fluorophenoxy)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257106.png)
![ethyl 2-(3-{[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B257111.png)
![3-(4-Methoxybenzyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257115.png)